1-{3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbonyl}-4-methylpiperazine
Description
1-{3-[(4-Fluorophenyl)methoxy]-1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonyl}-4-methylpiperazine is a synthetic small molecule characterized by a pyrazole core substituted with two 4-fluorobenzyl groups and a 4-methylpiperazine carbonyl moiety. The pyrazole ring is functionalized at the 1- and 3-positions with 4-fluorophenylmethyl groups, while the 4-position is linked to a 4-methylpiperazine via a carbonyl bridge. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (logP ~3.2) and molecular weight (~452.5 g/mol), making it suitable for central nervous system (CNS) or oncology targets. Its synthesis typically involves multi-step protocols, such as hydrazide condensation, cyclization using Vilsmeier-Haack reagent (DMF/POCl₃), and subsequent piperazine coupling .
Properties
IUPAC Name |
[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2N4O2/c1-27-10-12-28(13-11-27)23(30)21-15-29(14-17-2-6-19(24)7-3-17)26-22(21)31-16-18-4-8-20(25)9-5-18/h2-9,15H,10-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNNCJDQBKLPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbonyl}-4-methylpiperazine, often referred to in scientific literature as a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the field of cancer research and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 392.41 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.
- Androgen Receptor Antagonism : A study highlighted that related pyrazole derivatives exhibit significant antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). These compounds act as androgen receptor antagonists, inhibiting prostate-specific antigen (PSA) expression, which is crucial for prostate cancer progression .
- Neurotransmitter Modulation : Research on similar piperazine derivatives indicates that they can influence dopamine and norepinephrine levels in the brain. For instance, compounds with similar structures have shown to transiently increase dopamine levels in specific brain regions, suggesting potential applications in neuropsychiatric disorders .
Biological Activity Data
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | LNCaP | 18 | Androgen receptor antagonism |
| Antiproliferative | PC-3 | Not specified | Inhibition of PSA expression |
| Neurotransmitter modulation | Rat brain | 10-250 | Dopamine and norepinephrine modulation |
Case Studies and Research Findings
- Antiproliferative Activity : In a recent study, a series of pyrazole derivatives were synthesized and tested against LNCaP cells. The most potent compound exhibited an IC50 value of 18 µM, demonstrating effective inhibition of cell growth and PSA downregulation by 46% compared to control groups .
- Neuropharmacological Effects : Another investigation into piperazine derivatives revealed that doses ranging from 50 to 250 mg/kg led to significant changes in dopamine levels within the caudate nucleus and hypothalamus in rats. This suggests potential implications for treating conditions like depression or anxiety where dopamine dysregulation is prevalent .
Comparison with Similar Compounds
Pyrazole Derivatives with Fluorophenyl Substituents
Piperazine-Containing Analogues
- Compound C (): 1-(4-Fluorophenyl)-4-{[3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl]carbonyl}piperazine
- Compound D (): KU-0059436 (Olaparib) Key Differences: Features a phthalazinone core instead of pyrazole. Impact: High PARP1/2 inhibition (IC₅₀ <10 nM) but distinct mechanism from the target compound, which shows neurokinin receptor activity .
Pharmacological and Pharmacokinetic Profiles
Key Findings:
Target Compound vs. Olaparib (Compound D): While both contain fluorophenyl and piperazine groups, the target compound’s pyrazole core confers selectivity for neurokinin receptors (NTS1/NTS2), whereas Olaparib’s phthalazinone moiety drives PARP1/2 inhibition .
Impact of Fluorine Substitution : Fluorine at the 4-position of benzyl groups enhances metabolic stability across all analogues but reduces solubility in polar solvents .
Piperazine Modifications : Methylpiperazine in the target compound improves CNS penetration compared to unsubstituted piperazines (e.g., Compound C), which show higher peripheral tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
